
Salvianolic acid A
Overview
Description
Salvianolic acid A (SalA), a polyphenolic compound derived from the roots of Salvia miltiorrhiza (Danshen), is a bioactive molecule with a well-defined chemical structure: (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxypropanoic acid . It is renowned for its antioxidant, anti-inflammatory, and cardioprotective properties, and it plays a role in modulating the blood-brain barrier (BBB) integrity and neuroinflammatory responses . SalA is challenging to purify due to its structural similarity to other salvianolic acids (e.g., salvianolic acid B, C) and low abundance in raw plant material (~0.01–0.03%) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Salvianolic acid A can be synthesized through various chemical processes. One common method involves the use of high-performance liquid chromatography (HPLC) for purification. The compound is extracted from Salvia miltiorrhiza using solvents like ethanol or methanol, followed by purification using sephadex chromatography and preparative chromatography .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Salvia miltiorrhiza roots. The process includes solvent extraction, followed by purification steps such as chromatography. Advanced techniques like HPLC and mass spectrometry are used to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Salvianolic acid A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure and enhance its bioactivity.
Substitution: Substitution reactions can introduce new functional groups, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound. These derivatives often exhibit enhanced biological activities and are studied for their potential therapeutic applications .
Scientific Research Applications
Cardiovascular Protection
Myocardial Protection
SAA is under investigation for its potential in treating myocardial ischemia and coronary heart disease. A first-in-human study assessed the safety and pharmacokinetics of SAA, revealing that it was well tolerated across various doses. The study utilized a physiologically based pharmacokinetic model to simulate its pharmacokinetics, indicating that SAA could effectively protect cardiac tissues during ischemic events .
Atherosclerosis Treatment
Research shows that SAA can improve endothelial function and reduce risk factors associated with atherosclerosis, such as high cholesterol levels. In animal models, SAA has demonstrated the ability to enhance blood circulation and improve cardiac function, suggesting its potential as a long-term therapeutic option for cardiovascular diseases .
Neuroprotection
Post-Stroke Neuroinflammation
SAA has been shown to ameliorate neuroinflammation following ischemic stroke. It modulates pro-inflammatory cytokines and enhances cerebral perfusion, which may contribute to improved neurological outcomes in stroke patients. Preliminary clinical findings indicate its efficacy in reducing neurological deficits post-stroke .
Ferroptosis Inhibition
Recent studies have highlighted SAA's role in inhibiting ferroptosis, a form of regulated cell death implicated in neuronal damage during intracerebral hemorrhage. SAA activates the Akt/GSK-3β/Nrf2 signaling pathway, providing neuroprotective effects by reducing lipid peroxidation and promoting cell survival .
Anti-Fibrotic Effects
Liver and Pulmonary Fibrosis
SAA exhibits significant anti-fibrotic properties, particularly in liver and pulmonary fibrosis models. It inhibits the activation of hepatic stellate cells (HSCs) and reduces collagen deposition in liver tissues. In pulmonary fibrosis models, SAA has been shown to attenuate collagen deposition and improve lung function by modulating cell proliferation and apoptosis .
Vascular Health
Endothelial Dysfunction Improvement
SAA has been extensively studied for its effects on endothelial dysfunction, a precursor to cardiovascular diseases. It enhances endothelial nitric oxide synthase activity, improving vasodilation in various disease models. This effect is crucial for preventing vascular remodeling and inflammation associated with chronic cardiovascular conditions .
Data Table: Summary of Research Findings on this compound
Mechanism of Action
Salvianolic acid A exerts its effects through multiple molecular targets and pathways. It acts as a potent antioxidant by scavenging reactive oxygen species and inhibiting oxidative stress. It also modulates various signaling pathways, including the inhibition of inflammatory cytokines and the regulation of immune responses. Additionally, it has been shown to improve microcirculation and protect against ischemic damage by targeting endothelial cells and reducing leukocyte-endothelial adhesion .
Comparison with Similar Compounds
Structural Similarities and Differences
Salvianolic acids (e.g., SalA, SalB, SalC) share a core structure of caffeic acid derivatives but differ in hydroxylation patterns, glycosylation, and ester linkages (Table 1). For example:
- Salvianolic acid A: Contains two caffeic acid units linked via ester bonds.
- Salvianolic acid B: A tetrameric structure with three caffeic acid units and one danshensu moiety.
- Rosmarinic acid : A dimer of caffeic acid and 3,4-dihydroxyphenyllactic acid.
Table 1. Structural and Physicochemical Comparison
Compound | Molecular Formula | Molecular Weight | Key Structural Features | Solubility |
---|---|---|---|---|
This compound | C₂₆H₂₂O₁₀ | 494.45 g/mol | Two caffeic acid units, ester linkages | Water-soluble |
Salvianolic acid B | C₃₆H₃₀O₁₆ | 718.60 g/mol | Tetrameric caffeic acid/danshensu | Water-soluble |
Rosmarinic acid | C₁₈H₁₆O₈ | 360.31 g/mol | Caffeic acid + 3,4-dihydroxyphenyllactic acid | Ethanol-soluble |
Lithospermic acid | C₂₇H₂₂O₁₂ | 538.45 g/mol | Trimeric caffeic acid derivatives | Water-soluble |
Functional and Pharmacological Differences
- Antioxidant Activity: Salvianolic acid B and SalA exhibit superior radical-scavenging capacity compared to their monomeric precursors (e.g., caffeic acid). SalB is the dominant antioxidant in Salvia miltiorrhiza extracts, correlating strongly with total antioxidant activity .
- Anticancer Effects: SalA inhibits proliferation in leukemia K562 cells (17.3% viability at 10 μM) but shows minimal activity against breast cancer BT549 cells (86.1% viability). In contrast, salvianolic acid B demonstrates broader anticancer effects via apoptosis induction .
- Enzyme Inhibition: SalA competitively inhibits xanthine oxidase (IC₅₀ = 65.49 μM), a target for gout therapy, through hydrogen bonding and hydrophobic interactions . Salvianolic acid B lacks this specificity but modulates PI3Kδ kinase activity .
Table 2. Pharmacological Activities
Research Challenges and Differentiation
- Purification Complexity : SalA’s structural similarity to SalB and SalC complicates isolation. High-performance liquid chromatography (HPLC) and NMR are required for precise quantification, with purity standards certified via ISO protocols .
- Functional Overlap vs. Specificity : While SalA and SalB both mitigate oxidative stress, SalA uniquely targets neuroinflammatory pathways (e.g., BBB integrity), whereas SalB excels in cardiovascular protection .
Key Research Findings
- Cluster Analysis: Salvianolic acid B and rosmarinic acid share functional clusters with aspirin (antiplatelet effects) and simvastatin (lipid-lowering), but SalA operates through distinct mechanisms .
- SARS-CoV-2 Applications : Rosmarinic acid and SalB bind strongly to the SARS-CoV-2 Spike protein, while SalA’s role in viral pathogenesis remains underexplored .
- Synergistic Effects : In Salvia miltiorrhiza extracts, SalA and SalB synergize to enhance antioxidant and anticancer activities .
Biological Activity
Salvianolic acid A (Sal A), a prominent compound derived from the traditional Chinese herb Salvia miltiorrhiza, has garnered significant attention for its diverse biological activities. This article aims to provide a comprehensive overview of Sal A's pharmacological effects, mechanisms of action, and therapeutic potential, supported by case studies and research findings.
Chemical Structure and Properties
This compound is a water-soluble phenolic compound characterized by its strong antioxidant properties. It exhibits potent free radical scavenging activity, which is crucial for its protective effects against oxidative stress-related diseases .
1. Antioxidant Activity
Sal A's ability to scavenge free radicals is one of its primary mechanisms. It reduces lipid peroxidation and protects cellular components from oxidative damage, thus playing a vital role in mitigating liver and pulmonary fibrosis .
2. Inhibition of Matrix Metalloproteinase-9 (MMP-9)
Research has identified Sal A as a competitive inhibitor of MMP-9, an enzyme implicated in cardiac fibrosis and hypertrophy. In studies involving spontaneously hypertensive rats (SHR), Sal A treatment significantly reduced heart fibrosis and hypertrophy by inhibiting MMP-9 activity .
3. Modulation of Fibrosis Pathways
Sal A has been shown to influence several signaling pathways involved in fibrosis:
- Hepatic Fibrosis : Sal A decreases the expression of α-smooth muscle actin (α-SMA) and transforming growth factor β1 (TGF-β1), both critical in liver fibrosis progression. It also promotes apoptosis in hepatic stellate cells (HSCs) while inhibiting their activation .
- Pulmonary Fibrosis : In models of bleomycin-induced pulmonary fibrosis, Sal A reduced collagen deposition and improved lung function by modulating fibroblast proliferation and apoptosis through the Smad signaling pathway .
1. Liver Protection
A study by Qiang et al. (2014) demonstrated that Sal A effectively prevented liver fibrosis in diabetic rats by reducing hepatocyte apoptosis and improving liver histology . The compound also lowered serum levels of aminotransferases, indicating hepatoprotective effects.
2. Cardiovascular Benefits
Sal A's inhibition of MMP-9 has implications for cardiovascular health, particularly in conditions characterized by increased cardiac remodeling due to hypertension .
3. Anti-Cancer Properties
Sal A has shown potential anti-cancer effects, particularly in breast cancer models where it inhibited tumor cell proliferation and metastasis through modulation of vascular integrity and signaling pathways related to tumor growth .
Case Studies
Study | Model | Findings |
---|---|---|
Qiang et al. (2014) | STZ-induced diabetic rats | Reduced liver fibrosis; decreased α-SMA and TGF-β1 levels |
Pan et al. (2014) | Bleomycin-induced pulmonary fibrosis in rats | Decreased collagen deposition; improved lung function |
Zhao et al. (2023) | Breast cancer mouse model | Inhibited tumor metastasis; improved vascular integrity |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying Salvianolic acid A in plant extracts, and how are they validated?
- Methodological Answer : Ultra-performance liquid chromatography (UPLC) coupled with triple quadrupole mass spectrometry (UPLC-QQQ-MS) is widely used for precise quantification. Calibration curves should be established with linear ranges (e.g., 0.87–174 μg·mL⁻¹ for this compound) and correlation coefficients (R² > 0.999). Validation parameters include precision, accuracy, and recovery rates, adhering to ISO guidelines for reference materials .
Q. How can researchers ensure the accuracy of this compound reference materials in pharmacological studies?
- Methodological Answer : Follow ISO Guide 34 and 35 for reference material production, including homogeneity testing, stability assessment, and inter-laboratory validation. Certified reference materials (CRMs) must undergo rigorous statistical analysis (e.g., uncertainty estimation) and cross-validation using orthogonal methods like NMR or HPLC-DAD .
Q. What standardized protocols exist for extracting this compound from Salvia miltiorrhiza?
- Methodological Answer : Optimized extraction involves refluxing with 70% ethanol, 12 times the solvent volume, for 1 hour. Validation via orthogonal experimental design and high-performance thin-layer chromatography (HPTLC) ensures reproducibility. Include recovery studies to account for matrix effects .
Advanced Research Questions
Q. How can statistical experimental design improve the optimization of this compound extraction parameters?
- Methodological Answer : Use D-optimal design or orthogonal arrays to evaluate variables (e.g., solvent ratio, temperature). Apply machine learning tools like BP neural networks with genetic algorithms to predict optimal conditions (e.g., 116.17 mg/g yield). Validate models via relative error analysis (<5%) and cross-validation .
Q. How should researchers address discrepancies in this compound content across geographical sources of Salvia miltiorrhiza?
- Methodological Answer : Perform multivariate statistical analysis (e.g., PCA, clustering) on UPLC-QQQ-MS data from 408 samples. For example, Sichuan samples show higher Salvianolic acid B, while Anhui samples excel in this compound. Normalize data using z-scores and account for environmental factors (soil pH, climate) .
Q. What in vitro/in vivo models are effective for studying this compound’s immunomodulatory mechanisms?
- Methodological Answer : Use Treg/Th17 cell balance assays in murine models or human peripheral blood mononuclear cells (PBMCs). Measure cytokine levels (IL-10, IL-17) via ELISA. Dose-response studies (e.g., 10–100 μM) should align with pharmacokinetic profiles from prior in vivo trials .
Q. How can researchers validate the predictive accuracy of quantitative models for this compound in quality control?
- Methodological Answer : Apply near-infrared (NIR) spectroscopy with system modeling. Use cross-validation (k-fold) and external validation sets. Report root mean square error (RMSE) and relative predictive error (<5%). Compare results with UPLC-MS as a gold standard .
Q. What integrative approaches reconcile multi-omics data to elucidate this compound’s bioactivity?
- Methodological Answer : Combine transcriptomics (RNA-seq), metabolomics (LC-MS), and network pharmacology. Use tools like Cytoscape for pathway enrichment analysis (e.g., NF-κB, MAPK). Validate targets via siRNA knockdown or CRISPR-Cas9 in relevant cell lines .
Q. Tables for Key Data
Properties
IUPAC Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O10/c27-18-7-2-14(11-21(18)30)1-6-17-16(4-9-20(29)25(17)33)5-10-24(32)36-23(26(34)35)13-15-3-8-19(28)22(31)12-15/h1-12,23,27-31,33H,13H2,(H,34,35)/b6-1+,10-5+/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGFTDKNIWPMGF-UCPJVGPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)/C=C/C3=CC(=C(C=C3)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316580 | |
Record name | Salvianolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96574-01-5 | |
Record name | Salvianolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96574-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salvianolic acid A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096574015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salvianolic acid A | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15246 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Salvianolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SALVIANOLIC ACID A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51622542XO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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